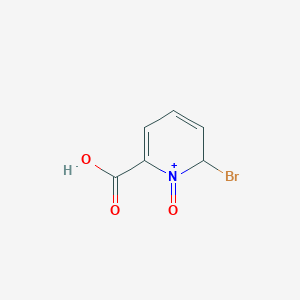
2-Bromo-6-carboxy-1-oxo-1,2-dihydropyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-carboxy-1-oxo-1,2-dihydropyridin-1-ium is a useful research compound. Its molecular formula is C6H5BrNO3+ and its molecular weight is 219.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Bromo-6-carboxy-1-oxo-1,2-dihydropyridin-1-ium, with the CAS number 1609646-56-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula C6H5BrNO3+ and a molecular weight of 219.01 g/mol. Its structure includes a bromine atom and a carboxylic acid functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H5BrNO3+ |
| Molecular Weight | 219.01 g/mol |
| IUPAC Name | 2-bromo-1-oxo-2H-pyridin-1-ium-6-carboxylic acid |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may possess various biological activities. These include:
Antimicrobial Activity : The compound's structure suggests potential effectiveness against certain bacterial strains. Studies have shown that related dihydropyridine derivatives exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Anticancer Potential : Some derivatives of pyridine compounds have been investigated for their ability to inhibit cancer cell proliferation. Mechanisms include inducing apoptosis and inhibiting angiogenesis. The presence of the carboxylic acid group may enhance solubility and bioavailability, improving therapeutic efficacy.
Study on Antimicrobial Properties
A study evaluated the antimicrobial activity of various substituted pyridine derivatives, including compounds structurally related to this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for the most active compounds .
Anticancer Activity Evaluation
In another research project focusing on metal chelators derived from hydroxypyridinone cores, it was found that certain structural modifications could enhance the anticancer activity of these compounds. For example, modifications that increase lipophilicity were linked to improved cellular uptake and reduced toxicity in normal cells while effectively targeting cancer cells . While not directly studying this compound, this research underscores the importance of structural features in determining biological activity.
Summary of Biological Activities
Propiedades
IUPAC Name |
2-bromo-1-oxo-2H-pyridin-1-ium-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-3-1-2-4(6(9)10)8(5)11/h1-3,5H/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAAWIFVRILMQ-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC([N+](=O)C(=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrNO3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














